molecular formula C29H28N2O3S B3838701 (2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B3838701
M. Wt: 484.6 g/mol
InChI Key: ZSNSFPMQLBEEBH-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromenyl group, a thiazolyl group, and an octyloxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl moiety.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a condensation reaction between a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the chromenyl and thiazolyl groups with the octyloxyphenyl group through a Knoevenagel condensation reaction, which typically requires a base such as piperidine and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Knoevenagel Condensation Products: Compounds synthesized via Knoevenagel condensation reactions.

Uniqueness

(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its combination of chromenyl, thiazolyl, and octyloxyphenyl groups, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

(E)-3-(4-octoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3S/c1-2-3-4-5-6-9-16-33-24-14-12-21(13-15-24)17-23(19-30)28-31-26(20-35-28)25-18-22-10-7-8-11-27(22)34-29(25)32/h7-8,10-15,17-18,20H,2-6,9,16H2,1H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNSFPMQLBEEBH-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 2
(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 3
(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 4
(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 5
(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Reactant of Route 6
(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.